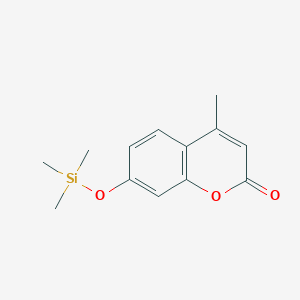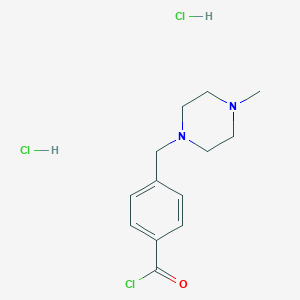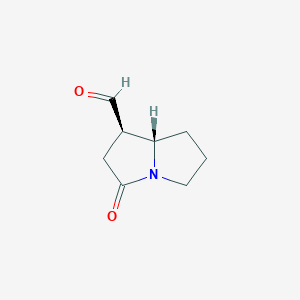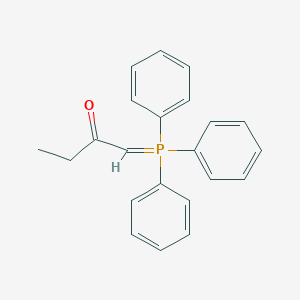
5-Hydroxy Rosiglitazone Sulfate
Übersicht
Beschreibung
5-Hydroxy Rosiglitazone Sulfate: is a metabolite of rosiglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. This compound is known for its role in improving insulin sensitivity and has been extensively studied for its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Hydroxy Rosiglitazone Sulfate involves multiple steps, starting from commercially available starting materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The synthetic route includes cyclization, alkylation, etherification, condensation, and reduction steps . The optimal yield for each step ranges from 59% to 99%, with an overall yield of approximately 40% .
Industrial Production Methods: : For industrial production, the synthesis is optimized to be economical and scalable. Water is used as a green solvent, and column chromatography is avoided in the last three steps to reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: : 5-Hydroxy Rosiglitazone Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and pharmacological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate
Major Products: : The major products formed from these reactions include various hydroxylated and demethylated metabolites, which are crucial for the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, 5-Hydroxy Rosiglitazone Sulfate is used as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: : In biological research, this compound is studied for its role in modulating insulin sensitivity and its potential anti-inflammatory effects .
Medicine: : Medically, this compound is investigated for its therapeutic potential in treating type 2 diabetes mellitus and its effects on pancreatic β-cell function .
Industry: : In the pharmaceutical industry, this compound is used in the development and optimization of rosiglitazone formulations and as a quality control standard .
Wirkmechanismus
5-Hydroxy Rosiglitazone Sulfate exerts its effects by activating the peroxisome proliferator-activated receptor-γ (PPARγ). This activation improves insulin sensitivity in liver and peripheral tissues, reduces hyperglycemia, and may help preserve pancreatic β-cell function . Additionally, it has anti-inflammatory effects by modulating nuclear factor kappa-B (NFκB) pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes mellitus
Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects
Troglitazone: An older thiazolidinedione, withdrawn from the market due to hepatotoxicity
Uniqueness: : 5-Hydroxy Rosiglitazone Sulfate is unique due to its specific hydroxylation, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones .
Eigenschaften
IUPAC Name |
[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUBJKZLRLKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344716 | |
| Record name | p-O-Sulfate rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288853-63-4 | |
| Record name | p-O-Sulfate rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)

